molecular formula C11H12Cl2N4 B6221213 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride CAS No. 2758000-07-4

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride

Cat. No. B6221213
CAS RN: 2758000-07-4
M. Wt: 271.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride (3-APMB) is a small molecule that has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various drugs, as well as to investigate the mechanism of action of certain drugs. 3-APMB is a versatile compound that can be synthesized in various ways and has a wide range of applications.

Scientific Research Applications

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various drugs, as well as to investigate the mechanism of action of certain drugs. It has also been used to study the pharmacokinetics of drugs, as well as to assess the efficacy of drug delivery systems. Additionally, 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride has been used to study the effects of drugs on cell signaling pathways and to investigate the effects of drugs on gene expression.

Mechanism of Action

The mechanism of action of 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride is not fully understood. It is believed to act as an inhibitor of certain enzymes and to interact with certain receptors in the body. It has been shown to interact with the GABA receptor, as well as to inhibit the enzyme cyclooxygenase-2. Additionally, 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride has been shown to interact with other proteins and enzymes, such as the enzyme adenosine deaminase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride are not fully understood. It has been shown to interact with certain receptors in the body and to inhibit certain enzymes. Additionally, it has been shown to have an effect on cell signaling pathways and to have an effect on gene expression. Additionally, 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride has been shown to have an effect on the production of certain hormones, such as testosterone.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride in laboratory experiments include its low cost and availability, as well as its versatility. Additionally, 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride has a wide range of applications and can be used to study a variety of biochemical and physiological effects. However, there are some limitations to using 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride in laboratory experiments. These include the fact that it is not very stable and can degrade over time, as well as the fact that its effects may vary depending on the specific conditions of the experiment.

Future Directions

There are a number of potential future directions for research involving 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride. These include further investigation into its mechanism of action, as well as further studies into its effects on cell signaling pathways and gene expression. Additionally, further studies into the pharmacokinetics of 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride and its effects on hormone production could be conducted. Additionally, further studies into its effects on drug delivery systems and its potential therapeutic applications could be explored. Finally, further research into its stability and its potential for use in drug design could be conducted.

Synthesis Methods

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride can be synthesized from the reaction of 4-amino-1H-pyrazol-1-ylmethylbenzonitrile and hydrochloric acid. The reaction proceeds in a two-step process. First, the 4-amino-1H-pyrazol-1-ylmethylbenzonitrile is reacted with hydrochloric acid in an aqueous solution. This reaction produces a salt, which is then further reacted with an aqueous solution of sodium chloride to form 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride involves the reaction of 4-amino-1H-pyrazole with benzyl cyanide followed by the reduction of the resulting nitrile to the corresponding amine. The amine is then reacted with formaldehyde to form the desired compound.", "Starting Materials": [ "4-amino-1H-pyrazole", "benzyl cyanide", "sodium borohydride", "formaldehyde", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 4-amino-1H-pyrazole is reacted with benzyl cyanide in the presence of sodium borohydride to form 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile.", "Step 2: The nitrile is then reduced to the corresponding amine using sodium borohydride.", "Step 3: The amine is reacted with formaldehyde in the presence of hydrochloric acid to form 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride.", "Step 4: The product is isolated and purified using standard techniques." ] }

CAS RN

2758000-07-4

Molecular Formula

C11H12Cl2N4

Molecular Weight

271.1

Purity

0

Origin of Product

United States

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